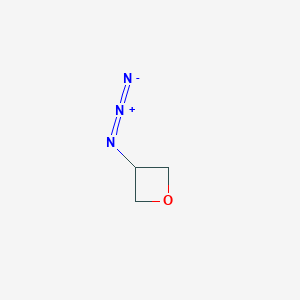

3-Azidooxetane

描述

属性

IUPAC Name |

3-azidooxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-3-1-7-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBNHYWWBQMQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Synthesis and Properties

3-Azidooxetane can be synthesized through different methods, often involving the reaction of 3-oxetyl tosylate with potassium azide . The traditional methods sometimes involve toxic solvents, which has led to the development of new synthesis methods to obtain pure material with satisfying yields . It is an energetic compound, with both the oxetane ring and the azido group contributing to its energetic properties .

Energetic Binders and Polymers

One of the primary applications of 3-azidooxetane is in the field of energetic binders, particularly as a replacement for glycidyl azide polymer (GAP) . GAP is widely used in explosives and propellants, but it has drawbacks such as non-uniform chain termination and the requirement for toxic epichlorohydrin in its synthesis . Poly(3-azidooxetane) can bypass these problems due to its structural similarity and uniform chain termination .

- Polymerization: 3-Azidooxetane can be polymerized to form poly(3-azidooxetane), which has similar properties to GAP but with improved characteristics . The polymerization of 3-azidooxetane results in only terminating primary hydroxyl groups, leading to more homogeneous curing results compared to glycidyl azide (GA) polymers .

- Performance: Poly(3-azidooxetane) has been studied for its thermal behavior, energetic performance, plasticizer compatibility, and curing properties . It has been found to be a fully adequate, and potentially more environmentally benign, substitute for GAP .

- Safety: Using poly(3-tosyloxyoxetane) and poly(3-mesyloxyoxetane) as precursors can increase the yield and improve safety, as it avoids handling the sensitive 3-azidooxetane directly .

Other potential applications

The search results also suggest the potential of 3-azidooxetane in other areas:

作用机制

The mechanism by which 3-azidooxetane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a leaving group, facilitating the substitution process. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.

相似化合物的比较

Comparison with Similar Compounds

Glycidyl Azide (GA) and GAP

- Polymerization Behavior :

GA polymerizes via epoxide ring-opening, forming secondary (β) and primary (α) hydroxyl termini. The dual reactivity introduces variability in chain termination, complicating curing processes. In contrast, 3-azidooxetane’s oxetane ring opens exclusively to primary hydroxyl groups, ensuring uniformity . - Energetic Performance :

Computational modeling (EXPLO5 V6.04) indicates comparable detonation velocities and pressures between poly(3-azidooxetane) and GAP due to similar azide content. However, 3-azidooxetane’s structural homogeneity may enhance mechanical stability in formulations . - Sensitivity :

Both compounds exhibit similar sensitivity to shock and friction (as per BAM standards), necessitating careful handling. However, impurities from traditional GA synthesis methods can exacerbate sensitivity, whereas modern 3-azidooxetane routes minimize contaminants .

Poly(BAMO) and Other Energetic Polymers

Poly(bis-azidomethyl oxetane) (BAMO) shares structural motifs with poly(3-azidooxetane) but contains two azide groups per monomer. This increases energy density but also elevates sensitivity. Poly(3-azidooxetane) strikes a balance between energy output and stability, making it preferable for applications requiring predictable degradation profiles .

Comparative Data Table

| Property | 3-Azidooxetane/Poly(3-azidooxetane) | GAP | Poly(BAMO) |

|---|---|---|---|

| Polymerization Mode | Single ring-opening (primary -OH) | Dual ring-opening | Single ring-opening |

| Homogeneity | High (mono-terminated chains) | Moderate | Moderate |

| Energy Density | ~2500 m/s (detonation velocity)* | ~2400 m/s* | ~2800 m/s* |

| Sensitivity | Moderate (BAM standards) | Moderate | High |

| Synthesis Scalability | Improved (non-toxic solvents) | Established | Challenging |

*Theoretical values based on EXPLO5 modeling .

生物活性

3-Azidooxetane is a compound of significant interest in the field of energetic materials and polymer chemistry. Its unique structural properties and potential applications in various domains, including pharmaceuticals and materials science, make it a valuable subject of study. This article delves into the biological activity of 3-azidooxetane, synthesizing data from recent research findings, case studies, and relevant data tables.

3-Azidooxetane is characterized by its azido functional group, which contributes to its reactivity and potential as an energetic material. The compound can be synthesized through improved methods that enhance yield and purity compared to traditional techniques. The synthesis typically involves the use of oxetan-3-ol derivatives as precursors, followed by azidation processes.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅N₃O |

| Molecular Weight | 101.09 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to heat and shock |

Pharmacological Applications

Recent studies have indicated that 3-azidooxetane and its derivatives exhibit biological activity that could be harnessed for pharmaceutical applications. Specifically, the compound has been investigated for its potential in drug delivery systems, particularly in anti-AIDS therapies. Research has shown that polyrotaxane conjugates incorporating azido groups can enhance the efficacy of drug delivery mechanisms .

Energetic Properties and Safety

The energetic properties of 3-azidooxetane have been assessed using the EXPLO5 V6.04 thermochemical code, which evaluates its performance as an energetic material. The compound demonstrates notable sensitivity to mechanical stimuli such as impact and friction, which are critical factors in determining its safety profile for practical applications .

Case Studies

- Polymerization Studies : Research has shown that polymerization of 3-azidooxetane leads to the formation of poly(3-azidooxetane), which retains similar properties to hydroxy-terminated glycidyl azide polymer (GAP). This homopolymer exhibits promising characteristics for use in energetic materials due to its stability and performance under various conditions .

- Comparative Analysis : A comparative study between 3-azidooxetane and glycidyl azide revealed that both compounds share similar repeating units but differ in their polymerization behavior, making 3-azidooxetane a more favorable option for certain applications due to its unique termination properties .

Table 2: Comparative Energetic Properties

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Sensitivity (BAM Test) |

|---|---|---|---|

| 3-Azidooxetane | 6488 | 14.7 | Moderate |

| Glycidyl Azide | 6000 | 12.5 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。